molecular formula C13H15ClN2O3 B2827953 1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide CAS No. 1421516-12-2

1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide

Cat. No.: B2827953
CAS No.: 1421516-12-2
M. Wt: 282.72
InChI Key: RZQFCVWVRGUNDA-UHFFFAOYSA-N
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Description

The compound “1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide” is a chemical compound with a specific molecular structure . It’s important to note that the description of this compound might be limited due to the specificity of its structure and the availability of information.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The sodium methoxide-catalyzed cyclization technique has been used for the synthesis of derivatives of azetidines, including compounds similar to 1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide (Chen, Sanjiki, Kato, & Ohta, 1967). This approach highlights the versatility in synthesizing azetidine derivatives.

Medicinal Chemistry and Drug Design

  • Anticancer Potential : Research on pyrazole and pyrimidine derivatives, which are structurally related to the azetidine compound , has shown cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014). This suggests potential applications in anticancer drug design.

  • Antimicrobial Agents : Azetidine derivatives have been explored for their antimicrobial properties. Certain azetidin-2-ones demonstrated potent activity against microbes like Bacillus anthracis and Staphylococcus aureus (Halve, Bhadauria, & Dubey, 2007). This indicates the potential of this compound in antimicrobial applications.

  • Prodrug Design : The design of prodrugs of antiviral agents like AZT has involved the use of azetidine derivatives (Parang, Wiebe, & Knaus, 2000). Such derivatives can enhance drug delivery and efficacy, suggesting possible roles for the compound .

Chemical Properties and Applications

  • Synthetic Intermediates : Azetidine compounds have been used as intermediates in the synthesis of various therapeutics (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017). This points to the role of such compounds in diverse chemical syntheses.

  • Antioxidant Activity : Azetidine derivatives have shown significant antioxidant effects, comparable to ascorbic acid (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017). This property is crucial for potential therapeutic applications.

  • β-Lactam Antibiotics Synthesis : Azetidines are key intermediates in the synthesis of β-lactam antibiotics, demonstrating their significance in pharmaceutical manufacturing (Cainelli, Galletti, & Giacomini, 1998).

Biological Applications

  • Antiprotozoal Agents : Research on imidazo[1,2-a]pyridines, closely related to azetidines, has shown strong DNA affinities and promising antiprotozoal activities (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004). This hints at potential biological applications of the azetidine compound.

  • Ion Transport in Plants : Azetidine 2-carboxylic acid, a relative of the compound, affects ion transport in plants, providing insights into the relationship between protein synthesis and ion transport (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Properties

IUPAC Name

1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-8(17)16-6-9(7-16)13(18)15-10-3-4-12(19-2)11(14)5-10/h3-5,9H,6-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQFCVWVRGUNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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